Pyrido[1,2-a]quinolin-11-ium chloride
Overview
Description
Pyrido[1,2-a]quinolin-11-ium chloride is a fused heterocyclic compound with an iminium ion at position 11 of the quinoline ring. It was first synthesized by Christodoulou and Kostakis in 1994 as an intermediate in the synthesis of dipyridamole, an antiplatelet drug.
Preparation Methods
Pyrido[1,2-a]quinolin-11-ium chloride can be synthesized through various methods such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Friedlander synthesis. Generally, the synthesis involves the condensation of an aldehyde or ketone with an amine under acidic conditions to produce the Pictet-Spengler intermediate. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Pyrido[1,2-a]quinolin-11-ium chloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the iminium ion position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It exhibits biological activities such as anticancer, antifungal, antibacterial, and antiviral effects.
Medicine: Its anticancer properties make it a candidate for drug development.
Industry: It is used in material science and catalysis due to its unique chemical properties.
Mechanism of Action
The mechanism by which Pyrido[1,2-a]quinolin-11-ium chloride exerts its effects involves interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the growth of various cancer cell lines by interfering with cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Pyrido[1,2-a]quinolin-11-ium chloride can be compared with other similar compounds such as:
Quinoline: Both compounds share a quinoline ring, but this compound has an additional iminium ion.
Tetrahydroquinoline: This compound is a reduced form of quinoline and shares similar chemical properties.
Dipyridamole: this compound is an intermediate in the synthesis of dipyridamole, highlighting its importance in pharmaceutical applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
benzo[c]quinolizin-11-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N.ClH/c1-2-7-13-11(5-1)8-9-12-6-3-4-10-14(12)13;/h1-10H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPVHTLHMYGGEY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=[N+]32.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90637627 | |
Record name | Pyrido[1,2-a]quinolin-11-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90637627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-92-6 | |
Record name | NSC93859 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido[1,2-a]quinolin-11-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90637627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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